molecular formula C17H15N3O3S B2744171 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690246-28-7

3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2744171
CAS No.: 690246-28-7
M. Wt: 341.39
InChI Key: AYHATLPEDCJPHN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethoxy groups at the aromatic ring and a 3-phenyl-1,2,4-thiadiazol-5-yl moiety as the amine substituent. This compound has garnered attention in medicinal chemistry due to its structural versatility and bioactivity.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)16(21)19-17-18-15(20-24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHATLPEDCJPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with phenyl isothiocyanate under acidic conditions.

    Coupling with 3,4-dimethoxybenzoyl chloride: The 1,2,4-thiadiazole derivative is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and DNA.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

4-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

  • Structure : Features a 4-chloro substituent on the benzamide ring instead of 3,4-dimethoxy groups.
  • Activity : While specific biological data are unavailable, the chloro group’s electron-withdrawing nature may reduce solubility compared to methoxy substituents. This could limit membrane permeability or target engagement .

N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide

  • Structure : Substitutes the thiadiazole’s 3-phenyl group with 4-bromophenyl.
  • Properties: Exhibits a higher logP (4.76) due to the bromine atom, suggesting increased lipophilicity.

4-((4-Methyl-benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIa)

  • Structure : Contains a 4-methyl-benzyloxy group on the benzamide ring.
  • Activity : Demonstrated antiproliferative effects against colon cancer cells, with molecular docking studies indicating strong binding to HDAC8, a histone deacetylase implicated in cancer progression. This suggests that alkoxy substituents can modulate anticancer activity .

4-(Diethoxyphosphoryl)methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

  • Structure : Incorporates a diethoxyphosphorylmethyl group on the benzamide.
  • Activity : Acts as a mesangial cell proliferation inhibitor, illustrating how polar phosphoryl groups can redirect bioactivity toward anti-inflammatory or renal applications .

Physicochemical and Pharmacokinetic Profiles

The table below summarizes key properties of select analogues:

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Bioactivity Highlights
This compound 355.40 ~3.5* 6 73.61% inhibition at 10 µM
N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide 360.23 4.76 4 High lipophilicity
VIa (4-((4-Methyl-benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide) 381.43 ~3.8* 5 Antiproliferative activity

*Estimated based on structural analogs.

Biological Activity

3,4-Dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzamides and contains a 1,2,4-thiadiazole ring which is known for its diverse biological activities. The synthesis typically involves:

  • Formation of the 1,2,4-thiadiazole ring : This is achieved through the cyclization of thiosemicarbazide derivatives with phenyl isothiocyanate under acidic conditions.
  • Coupling with 3,4-dimethoxybenzoyl chloride : The resulting thiadiazole derivative is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit promising anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that related thiadiazole derivatives can inhibit cancer cell growth effectively. The compound’s mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation .
  • IC50 Values : While specific IC50 values for this compound are not extensively documented, related compounds have demonstrated IC50 values ranging from 0.20–2.58 μM against various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in the cell cycle and proliferation pathways.
  • DNA Intercalation : The unique electronic properties conferred by the thiadiazole ring may allow it to intercalate into DNA structures, disrupting replication processes.

Case Studies

A notable study involving thiadiazole derivatives demonstrated their effectiveness against human cancer cell lines. The research highlighted compounds with similar structures achieving significant growth inhibition and selectivity towards cancer cells over normal cells. For example:

  • Selectivity : One derivative exhibited a 400-fold lower toxicity to normal fibroblast cells compared to its efficacy against gastric cancer cells .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureIC50 (μM)SelectivityReference
Thiadiazole AStructure A0.20–2.58High
Thiadiazole BStructure B0.49–48.0Moderate
This compoundN/ATBDTBD

Applications

The compound shows potential applications in:

  • Medicinal Chemistry : As an anticancer agent targeting specific cellular pathways.
  • Materials Science : Due to its electronic properties, it may be utilized in organic semiconductors and photovoltaic cells.

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